

ATTO 590 Amine in Flow Cytometry (FACS)

Applications: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 590 amine

Cat. No.: B12378153

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Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine dye family, recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability. [1][2] These characteristics make it an excellent candidate for various fluorescence-based applications, including flow cytometry (FACS). [1][3][4] In flow cytometry, ATTO 590 can be utilized in two primary ways: for live/dead cell discrimination and for the detection of specific cellular targets through antibody conjugation. This document provides detailed application notes and protocols for the use of **ATTO 590 amine** and its derivatives in flow cytometry.

Amine-reactive derivatives of ATTO 590, such as ATTO 590 NHS-ester, are commonly used to label primary amines on proteins, such as antibodies, or on the surface and within cells. [5][6] This covalent labeling is stable and allows for the robust detection of cellular markers or the exclusion of dead cells from analysis.

Spectral Properties and Instrument Setup

A clear understanding of the spectral properties of ATTO 590 is crucial for successful flow cytometry experiments. The dye is most efficiently excited in the range of 575 - 610 nm. [1]

Key Spectroscopic Data for ATTO 590

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 - 594 nm	[2][3]
Emission Maximum (λ_{em})	621 - 624 nm	[3]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[3][4]
Fluorescence Quantum Yield (Φ)	0.80	[4]
Fluorescence Lifetime (τ)	3.7 ns	[4]

Recommended Flow Cytometer Configuration

Based on its spectral properties, the following laser and filter combination is recommended for the detection of ATTO 590 in a flow cytometer:

Component	Wavelength/Bandpass Filter
Excitation Laser	561 nm (Yellow-Green) or 594 nm
Emission Filter	610/20 nm or 620/20 nm bandpass filter

Application 1: Live/Dead Cell Discrimination

Amine-reactive dyes are valuable tools for assessing cell viability. In a population of cells, those with compromised cell membranes (dead cells) will allow the dye to enter and react with intracellular amines, resulting in a bright fluorescent signal. Live cells, with intact membranes, will exclude the dye and exhibit minimal fluorescence. This method is compatible with subsequent fixation and permeabilization steps.

Principle of Amine-Reactive Viability Staining

Caption: Mechanism of live/dead cell staining with amine-reactive dyes.

Protocol: Live/Dead Cell Staining with ATTO 590 NHS-Ester

Materials:

- Cells in single-cell suspension
- ATTO 590 NHS-ester
- Anhydrous, amine-free DMSO
- Protein-free PBS (e.g., Dulbecco's PBS)
- FACS buffer (e.g., PBS with 2% BSA and 2.5 mM EDTA)
- 12 x 75 mm flow cytometry tubes

Procedure:

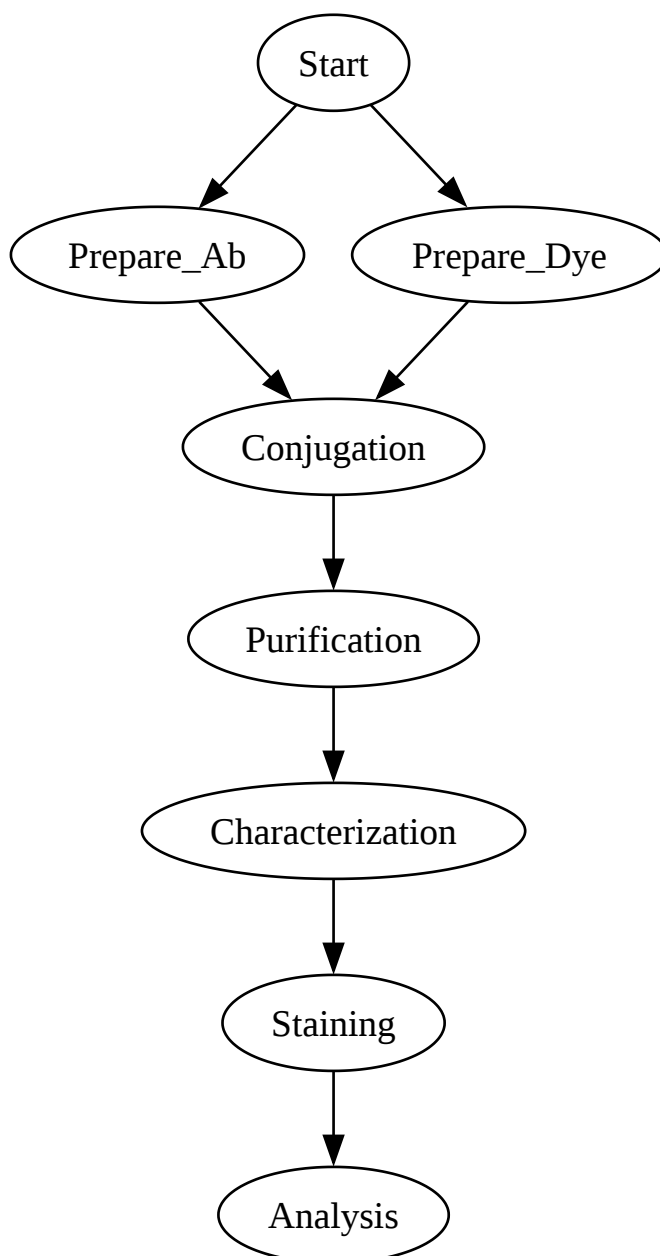
- Prepare a 1 mg/mL stock solution of ATTO 590 NHS-ester: Dissolve 1 mg of ATTO 590 NHS-ester in 1 mL of anhydrous, amine-free DMSO. This stock solution should be prepared fresh.
- Prepare cells: Harvest and wash cells twice with protein-free PBS to remove any amine-containing media or proteins.
- Resuspend cells: Resuspend the cell pellet in protein-free PBS at a concentration of 1×10^6 cells/mL.
- Prepare dye working solution: Dilute the ATTO 590 stock solution 1:1000 in protein-free PBS.
- Stain cells: Add 1 μ L of the diluted dye to 1 mL of the cell suspension and vortex immediately.
- Incubate: Incubate the cells for 20-30 minutes at room temperature, protected from light.
- Wash: Wash the cells once with 1-2 mL of FACS buffer.
- Proceed with further staining: The cells can now be used for subsequent antibody staining, fixation, and permeabilization as required by your experimental protocol.

- Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for ATTO 590.

Application 2: Detection of Cellular Targets with ATTO 590-Conjugated Antibodies

ATTO 590 NHS-ester can be covalently conjugated to primary or secondary antibodies to detect specific cell surface or intracellular antigens by flow cytometry.

Workflow for Antibody Conjugation and Staining



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Caption: Workflow for ATTO 590 antibody conjugation and cell staining.

Protocol: Conjugation of ATTO 590 NHS-Ester to an Antibody

Materials:

- Antibody (2 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 590 NHS-ester
- Anhydrous, amine-free DMSO
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Prepare the antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[6] If the antibody solution contains amines (e.g., Tris or glycine), it must be dialyzed against PBS. Add 0.1 mL of 1 M sodium bicarbonate buffer (pH 8.3) for each mL of antibody solution to achieve the optimal pH for conjugation.[6]
- Prepare the dye solution: Immediately before use, dissolve ATTO 590 NHS-ester in anhydrous, amine-free DMSO to a concentration of 2 mg/mL.[6]
- Perform the conjugation: Add a 2-fold molar excess of the reactive dye to the antibody solution.[6] For example, add 10 μ L of the dye solution to 1 mL of the protein solution.[6]
- Incubate: Incubate the reaction for 30-60 minutes at room temperature with constant stirring. [6] For ATTO 590-NHS, an incubation of 18 hours at room temperature may be required for the reaction to complete.[7]
- Purify the conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[5]

- Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm and 593 nm. A correction factor is needed to account for the dye's absorbance at 280 nm.

Protocol: Staining Cells with an ATTO 590-Conjugated Antibody

Materials:

- Single-cell suspension
- ATTO 590-conjugated antibody
- FACS buffer (PBS with 2% BSA and 0.1% sodium azide)
- 12 x 75 mm flow cytometry tubes

Procedure:

- Prepare cells: Resuspend 1×10^6 cells in 100 μ L of FACS buffer.
- Block Fc receptors (optional but recommended): Incubate cells with an Fc receptor blocking reagent to reduce non-specific binding.
- Add antibody: Add the optimal concentration of the ATTO 590-conjugated antibody (previously determined by titration) to the cell suspension.
- Incubate: Incubate for 20-30 minutes at 4°C in the dark.
- Wash: Add 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
- Resuspend: Resuspend the cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 μ L).
- Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for ATTO 590.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or no signal	Low antigen expression	Use a brighter fluorophore or an amplification strategy.
Suboptimal antibody concentration	Titrate the antibody to determine the optimal concentration.	
Inefficient conjugation	Verify the pH of the conjugation reaction and the quality of the NHS-ester.	
High background	Non-specific antibody binding	Include an isotype control, use Fc block, and increase the number of wash steps.
Dead cells binding antibody	Use a viability dye to exclude dead cells from the analysis.	
Antibody concentration too high	Titrate the antibody to a lower concentration.	
Compensation issues	Spectral overlap with other fluorochromes	Run single-color compensation controls for each fluorochrome used.

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